3-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine
Overview
Description
3-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with a triazole ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of pyridine derivatives using dinitrogen pentoxide (N2O5) in an organic solvent, followed by the reaction with sulfur dioxide (SO2) and hydrogen sulfite (HSO3-) in water to yield 3-nitropyridine . This intermediate can then be further reacted with 3-(3-nitrophenyl)-1H-1,2,4-triazole under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted pyridine and triazole compounds.
Scientific Research Applications
3-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine involves its interaction with various molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. These interactions can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-nitrophenyl)-1H-1,2,4-triazole
- 3-(3-nitrophenyl)-1H-pyrazole
- 3-(3-nitrophenyl)-1H-indole
Uniqueness
3-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine is unique due to the combination of its pyridine, triazole, and nitrophenyl moieties This unique structure imparts specific electronic and steric properties that differentiate it from other similar compounds
Properties
IUPAC Name |
3-[5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O2/c19-18(20)11-5-1-3-9(7-11)12-15-13(17-16-12)10-4-2-6-14-8-10/h1-8H,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVJGHBIRNWRPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NN2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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